molecular formula C5H3BrO2 B3039157 5-(Bromomethylene)-2(5h)-furanone CAS No. 199744-38-2

5-(Bromomethylene)-2(5h)-furanone

Cat. No.: B3039157
CAS No.: 199744-38-2
M. Wt: 174.98 g/mol
InChI Key: LKFZLSZOWSMZDX-ARJAWSKDSA-N
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Description

5-(Bromomethylene)-2(5h)-furanone is a useful research compound. Its molecular formula is C5H3BrO2 and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199744-38-2

Molecular Formula

C5H3BrO2

Molecular Weight

174.98 g/mol

IUPAC Name

(5Z)-5-(bromomethylidene)furan-2-one

InChI

InChI=1S/C5H3BrO2/c6-3-4-1-2-5(7)8-4/h1-3H/b4-3-

InChI Key

LKFZLSZOWSMZDX-ARJAWSKDSA-N

SMILES

C1=CC(=O)OC1=CBr

Isomeric SMILES

C\1=CC(=O)O/C1=C\Br

Canonical SMILES

C1=CC(=O)OC1=CBr

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

5-(Bromomethylene)-2(5H)-furanone molecular weight and chemical structure

[1][2]

Executive Summary

This compound (CAS 199744-38-2) represents a critical structural scaffold in the class of halogenated furanones, originally identified as secondary metabolites from the marine red alga Delisea pulchra. While often conflated with its di-brominated derivative Furanone C-30, this mono-brominated entity serves as a fundamental pharmacophore for the study of Quorum Sensing (QS) inhibition.

This guide delineates the physicochemical properties, structural isomerism, and synthetic pathways of the compound. It further elucidates the mechanism by which this lactone moiety disrupts bacterial communication without exerting selective pressure, a paradigm shift in antimicrobial resistance (AMR) mitigation.

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile

The molecule consists of a five-membered unsaturated lactone ring (butenolide) featuring an exocyclic double bond substituted with a bromine atom. This conjugation system is responsible for its reactivity as a Michael acceptor, a key feature in its biological interaction with LuxR-type proteins.

ParameterData
IUPAC Name 5-(Bromomethylene)furan-2(5H)-one
Common Name Furanone C-56 (Analogue)
CAS Number 199744-38-2 (Generic), 104764-94-1 (Z-isomer)
Molecular Formula C₅H₃BrO₂
Molecular Weight 174.98 g/mol
SMILES O=C1C=C/C(O1)=C\Br
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, CH₂Cl₂; poorly soluble in water
Structural Isomerism (E/Z Configuration)

The exocyclic double bond at the C5 position creates geometric isomerism.

  • (Z)-Isomer: The bromine atom is cis to the ring oxygen. This is generally the thermodynamically more stable and biologically active configuration found in natural fimbrolides.

  • (E)-Isomer: The bromine atom is trans to the ring oxygen.

Critical Note on Stability: The exocyclic double bond is susceptible to photo-isomerization. Synthesis and storage protocols must minimize light exposure to maintain isomeric purity.

Isomerismcluster_0Geometric IsomerismZ_Isomer(Z)-5-(Bromomethylene)-2(5H)-furanone(Biologically Preferred)E_Isomer(E)-5-(Bromomethylene)-2(5H)-furanone(Synthetic Minor Product)Z_Isomer->E_Isomerhv (Photo-isomerization)

Figure 1: Geometric isomerism of the exocyclic double bond. The Z-isomer is the primary target for biological activity.

Part 2: Synthetic Pathways & Methodology[5][10]

Retrosynthetic Analysis

Synthesis of this compound typically proceeds via decarboxylative halogenation or reduction of poly-halogenated precursors. The most robust route for laboratory scale-up involves the Hunsdiecker-type reaction or modified bromodecarboxylation of furan-2-carboxylic acid derivatives.

Protocol: Synthesis via Bromodecarboxylation

This protocol is adapted from methods optimizing the yield of the Z-isomer from commercially available maleic anhydrides or related furan derivatives.

Reagents:

  • Precursor: 5-Bromofuran-2-carboxylic acid (or derived unsaturated esters).

  • Brominating Agent:

    
     or NBS (N-Bromosuccinimide).
    
  • Catalyst:

    
     (if using Hunsdiecker conditions) or base-mediated elimination.
    

Step-by-Step Methodology:

  • Precursor Preparation: Start with 2-furoic acid. Brominate at the C5 position to yield 5-bromo-2-furoic acid.

    • Control Point: Monitor via TLC (Hexane:EtOAc 7:3) to ensure mono-bromination.

  • Oxidative Ring Functionalization: Treat the intermediate with bromine in acetic acid to generate the poly-brominated lactone intermediate (often a mixture of 5-bromo-5-bromomethyl-2(5H)-furanone).

  • Elimination/Rearrangement: Perform a base-mediated elimination (using

    
     or DBU) in dichloromethane (DCM) at 0°C.
    
    • Mechanism:[1][2][3] The base removes the proton at C5 (or adjacent), forcing the exocyclic double bond formation.

    • Critical Step: Temperature control is vital. Exceeding 0°C promotes polymerization.

  • Purification:

    • Quench reaction with saturated

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Dry over anhydrous

      
      .
      
    • Chromatography: Flash column chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

    • Yield: Expect 40-60% typically.

SynthesisPathStartMaleic Anhydride / 2-Furoic AcidInter15-Bromo-2-furoic acidStart->Inter1Bromination (Br2/AcOH)Inter2Poly-brominated Lactone IntermediateInter1->Inter2Oxidative FunctionalizationFinalThis compound(Target)Inter2->FinalBase-Mediated Elimination(Et3N, 0°C)

Figure 2: Synthetic route via oxidative functionalization and elimination.

Part 3: Biological Mechanism (Quorum Sensing Inhibition)[6]

Mechanism of Action

Unlike traditional antibiotics that target cell wall synthesis or DNA replication, this compound functions as a Quorum Sensing Inhibitor (QSI) . It acts as a structural mimic of Acyl-Homoserine Lactones (AHLs), the autoinducers used by Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio harveyi).

Pathway Interference:

  • Competitive Binding: The furanone competes with native AHLs for the binding site of the LuxR-type transcriptional regulator.

  • Destabilization: Upon binding, the reactive Michael acceptor moiety (the furanone ring) likely forms a covalent bond with nucleophilic residues in the LuxR protein, inducing a conformational change.

  • Proteolytic Degradation: This unstable complex is targeted for rapid proteolytic degradation, preventing the LuxR protein from dimerizing and binding to DNA.

  • Result: Downregulation of virulence factors (biofilm formation, pyocyanin production) without killing the bacteria.

QS_Inhibitioncluster_bactBacterial CellAHLNative AHL(Signal)LuxRLuxR Protein(Receptor)AHL->LuxRActivatesFuranone5-(Bromomethylene)-2(5H)-furanoneFuranone->LuxRCompetes &DestabilizesResultVirulence Factors(Biofilm/Toxins)Furanone->ResultINHIBITSDNATarget DNA(Virulence Genes)LuxR->DNAPromotesTranscriptionDNA->ResultExpression

Figure 3: Competitive inhibition of LuxR-type receptors by halogenated furanones.

Part 4: Analytical Characterization

To validate the synthesis of this compound (C₅H₃BrO₂), the following spectral data are characteristic. Note that shifts may vary slightly based on solvent (


Proton NMR ( NMR)
  • Solvent:

    
    
    
  • 
     7.3 - 7.5 ppm (1H, d):  Ring proton at C4.
    
  • 
     6.3 - 6.5 ppm (1H, d):  Ring proton at C3.
    
  • 
     6.0 - 6.2 ppm (1H, s):  Exocyclic methine proton (
    
    
    ).
    • Diagnostic: The singlet (or fine allylic coupling) of the exocyclic proton is the confirmation of the methylene bridge.

Carbon NMR ( NMR)
  • Carbonyl (C2): ~168 ppm.

  • Ring Carbons (C3, C4): ~120-145 ppm (alkene region).

  • Exocyclic Carbon (

    
    ):  ~95-105 ppm (shielded due to Br attachment).
    

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Benneche, T., et al. (2008). Synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones as inhibitors of microbial quorum sensing.[4] New Journal of Chemistry. Retrieved from

  • Defoirdt, T., et al. (2007). The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi. Environmental Microbiology.[5][6] Retrieved from

  • Sigma-Aldrich. Product Specification: (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone (Furanone C-30). Retrieved from

  • PubChem. 2(5H)-Furanone, 5-(dibromomethylene)- Compound Summary. (For structural comparison). Retrieved from

Technical Deep Dive: 5-(Bromomethylene)-2(5H)-furanone (Furanone C-56) in Biofilm Repression

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-(Bromomethylene)-2(5H)-furanone in Biofilm Repression Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalation of antimicrobial resistance (AMR) has necessitated a shift from bactericidal agents to anti-virulence strategies. This compound , commonly designated as Furanone C-56 (or F202), represents a pivotal scaffold in this domain. Unlike conventional antibiotics that impose selective pressure by killing bacteria, C-56 functions as a Quorum Sensing Inhibitor (QSI) . It disrupts the intercellular communication networks (Quorum Sensing, QS) that bacteria use to coordinate biofilm formation and virulence factor secretion.[1]

This guide provides a rigorous technical analysis of Furanone C-56, detailing its mechanism of action, efficacy profile, and experimental protocols for validation. It distinguishes C-56 from its analog Furanone C-30, highlighting the specific utility of the C-56 scaffold in biofilm repression research.

Chemical Identity & Structural Properties

Furanone C-56 is a halogenated furanone structurally analogous to the acylated homoserine lactones (AHLs) used by Gram-negative bacteria for signaling.

PropertySpecification
IUPAC Name This compound
Common Aliases Furanone C-56, F202
CAS Number 199744-38-2
Molecular Formula C₅H₃BrO₂
Molecular Weight 174.98 g/mol
Solubility Soluble in DMSO (>100 mM), Ethanol; sparingly soluble in water
Structural Distinction Lacks the C4-bromine substituent found in Furanone C-30 ((Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone).

Key Insight: The exocyclic bromomethylene group is critical for biological activity. It acts as a Michael acceptor, facilitating covalent modification or high-affinity binding to the nucleophilic sites of QS receptor proteins.

Mechanistic Foundations: The "Receptor Turnover" Model

Furanone C-56 does not simply compete with AHLs; it actively destabilizes the receptor-ligand complex.

Mechanism of Action
  • Competitive Binding: C-56 competes with native AHL signals (e.g., 3-oxo-C12-HSL) for the ligand-binding domain (LBD) of LuxR-type transcriptional regulators (e.g., LasR in P. aeruginosa, LuxR in Vibrio).

  • Conformational Destabilization: Unlike native AHLs, which fold the receptor into a stable, DNA-binding conformation, C-56 binding induces a conformational change that exposes the protein to cellular proteases (e.g., Clp or Lon proteases).

  • Proteolytic Degradation: The destabilized receptor is rapidly degraded, preventing it from dimerizing and binding to the promoter regions of virulence genes.

  • Biofilm Phenotype Repression: Without the activated receptor, the transcription of genes required for EPS (extracellular polymeric substance) synthesis and rhamnolipid production is halted, resulting in a fragile, non-adherent biofilm.

Mechanistic Pathway Diagram

QS_Interference Bacterium Bacterial Population (High Density) AHL Native Signal (AHL) Bacterium->AHL Synthesizes Receptor LuxR/LasR Receptor AHL->Receptor Binds C56 Furanone C-56 (Inhibitor) C56->Receptor Competes/Binds Complex_Active Stable Receptor-AHL Complex Receptor->Complex_Active With AHL Complex_Unstable Unstable Receptor-C56 Complex Receptor->Complex_Unstable With C-56 DNA Target DNA (Virulence Genes) Complex_Active->DNA Activates Transcription Protease Cellular Protease (Clp/Lon) Complex_Unstable->Protease Targeted by Biofilm Biofilm Formation & Virulence DNA->Biofilm Gene Expression Degradation Protein Degradation (Signal Silencing) Protease->Degradation Rapid Turnover Degradation->Biofilm Inhibits

Caption: Figure 1: Competitive destabilization mechanism where Furanone C-56 accelerates LuxR-type receptor degradation, preventing gene transcription.

Efficacy Profile & Data Analysis

A critical attribute of Furanone C-56 is its ability to repress biofilm without inhibiting planktonic growth (bacteriostatic effect). This "non-biocidal" nature reduces the evolutionary pressure for resistance development.

Quantitative Efficacy (Representative Data)

The following table summarizes the concentration windows for biofilm inhibition versus growth inhibition.

Target OrganismBiofilm Inhibition (IC₅₀)Growth Inhibition (MIC)Therapeutic WindowMechanism Target
P. aeruginosa 2 – 10 µM> 100 µMWide LasR / RhlR
E. coli 5 – 15 µM> 50 µMModerate SdiA / AI-2
V. harveyi ~ 1 µM> 50 µMWide LuxR
S. epidermidis 10 – 20 µM~ 60 µMNarrow LuxS / AI-2

Analysis:

  • High Potency: Effective at low micromolar concentrations against Gram-negatives.

  • Selectivity: The large gap between IC₅₀ and MIC (e.g., in P. aeruginosa) confirms that biofilm reduction is due to signaling interference, not cell death.

  • Gram-Positive Limitation: The window is narrower for Gram-positives like S. epidermidis, where toxicity may overlap with efficacy.

Experimental Protocols

To validate the role of Furanone C-56, researchers must employ assays that distinguish between biofilm mass reduction and planktonic killing.

Protocol: Static Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify biofilm biomass reduction under static conditions.

Materials:

  • 96-well polystyrene microtiter plates.[2]

  • Furanone C-56 stock (dissolved in DMSO).

  • Crystal Violet (0.1% solution).

  • Acetic Acid (30%).

Workflow:

  • Inoculation: Dilute overnight bacterial culture 1:100 in fresh media (e.g., LB or TSB).

  • Treatment: Add 100 µL of inoculum to wells. Add Furanone C-56 to achieve final concentrations of 0, 1, 5, 10, 20, 50, and 100 µM. Ensure DMSO control is <0.5%.

  • Incubation: Incubate at 37°C for 24–48 hours without shaking.

  • Washing: Gently aspirate media (planktonic cells).[3] Wash wells 3x with sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate for 15 min at room temperature.

  • Solubilization: Wash wells 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Measure absorbance at 550–590 nm .

  • Validation: Perform a parallel growth curve (OD600) to confirm that any reduction in CV absorbance is not due to lack of growth.

Protocol: Confocal Laser Scanning Microscopy (CLSM)

Objective: Visualize biofilm architecture and viability.

  • Growth Surface: Grow biofilms on glass coverslips or in glass-bottom petri dishes.

  • Staining: Stain with SYTO 9 (live cells, green) and Propidium Iodide (dead cells, red).

  • Observation: Use CLSM to capture Z-stacks.

  • Expected Result: Treated samples should show sparse, thin microcolonies (green) rather than thick, mushroom-shaped structures. A lack of red signal confirms the compound is not killing the cells.

Experimental Workflow Diagram

Experimental_Workflow Stock Furanone C-56 Stock (DMSO) Plate 96-Well Plate Setup (Gradient Conc.) Stock->Plate Culture Bacterial Culture (Log Phase) Culture->Plate Incubation Incubation (24-48h, 37°C) Plate->Incubation Branch Assay Type Incubation->Branch Path_CV Biofilm Mass (Crystal Violet) Branch->Path_CV Wash & Stain Path_Growth Planktonic Growth (OD600) Branch->Path_Growth Measure Supernatant Analysis Calculate IC50 & Verify Non-Lethality Path_CV->Analysis Path_Growth->Analysis

Caption: Figure 2: Dual-readout workflow ensuring biofilm inhibition is distinguished from antibiotic activity.

Challenges & Strategic Considerations

Toxicity vs. Efficacy

While Furanone C-56 is a potent QSI, it exhibits higher cytotoxicity toward eukaryotic cells (e.g., fibroblasts) compared to its analog Furanone C-30 .

  • Implication: C-56 is excellent for in vitro mechanistic studies and industrial anti-fouling coatings. For in vivo therapeutic development, the C-30 scaffold is often preferred due to a better safety profile.

  • Mitigation: For medical device applications, covalent immobilization of C-56 onto polymer surfaces (e.g., catheters) has been shown to retain anti-biofilm activity while minimizing systemic leaching and toxicity.

Stability

Halogenated furanones are susceptible to hydrolysis at high pH.

  • Storage: Store stocks at -20°C in DMSO.

  • Media: Avoid highly alkaline media; standard physiological pH (7.2–7.4) is acceptable for short-term assays (24–48h).

References

  • Hentzer, M. et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound." Microbiology, 148(1), 87-102. Link

  • Manefield, M. et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology, 148(4), 1119-1127. Link

  • Ren, D. et al. (2001). "Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone." Environmental Microbiology, 3(11), 731-736. Link

  • Wu, H. et al. (2004). "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice."[4] Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061. Link

  • BenchChem. (2025).[1] "Furanone C-30: A Technical Guide to a Potent Quorum Sensing Inhibitor." Link (Note: Reference for structural comparison and CAS verification).

Sources

Biological Activity of Brominated Furanones Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: A Paradigm Shift in Antibacterial Strategy

The inexorable rise of antibiotic resistance in Gram-negative bacteria constitutes a clear and present threat to global health. Pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica have developed formidable defenses, rendering many conventional bactericidal and bacteriostatic agents obsolete. This reality compels a strategic pivot away from direct bacterial killing towards more nuanced anti-virulence approaches. One of the most promising strategies is the disruption of bacterial communication, or quorum sensing (QS), which governs the expression of virulence factors and the formation of resilient biofilm communities.

This guide focuses on a class of molecules at the forefront of this new paradigm: brominated furanones. Originally isolated from the marine red alga Delisea pulchra, these compounds have been shown to potently interfere with bacterial QS and biofilm formation at concentrations that do not inhibit growth.[1][2] This sub-lethal mechanism of action is critical, as it is less likely to impose the strong selective pressures that drive the evolution of resistance.

For researchers, scientists, and drug development professionals, this document serves as a technical guide to the core principles, mechanisms, and methodologies associated with brominated furanones. We will delve into their molecular targets, explore the structure-activity relationships that govern their efficacy, and provide detailed, field-proven protocols for their evaluation. The objective is not merely to present data, but to illuminate the causality behind the science, enabling the rational design and application of the next generation of anti-virulence therapies.

The Core Mechanism: Disrupting Bacterial Communication and Collective Behavior

The primary efficacy of brominated furanones against Gram-negative bacteria stems from their ability to interfere with quorum sensing (QS) signaling pathways. QS allows bacteria to coordinate gene expression in a population-density-dependent manner, orchestrating collective behaviors such as biofilm formation, virulence factor secretion, and swarming motility.[3] By disrupting these communication lines, furanones effectively disarm bacteria, rendering them more susceptible to host defenses and conventional antibiotics.

Interference with Acyl-Homoserine Lactone (AHL) and Autoinducer-2 (AI-2) Systems
  • AHL System Antagonism: In pathogens like P. aeruginosa, the las and rhl QS systems, which rely on AHL signals, are primary targets. Brominated furanones are structural mimics of AHLs and can competitively bind to LuxR-type transcriptional regulators, such as LasR and RhlR.[4] This binding, however, does not activate the receptor. Instead, it is proposed to induce a conformational change that earmarks the receptor for proteolytic degradation, thereby accelerating its turnover and downregulating the entire QS cascade.[5] Interestingly, some furanones exhibit antagonistic activity towards the LasR protein while showing agonistic effects on the RhlR protein, highlighting the nuanced and structure-dependent nature of these interactions.[4]

QS_Inhibition cluster_AHL AHL-Mediated QS (e.g., P. aeruginosa) cluster_AI2 AI-2 Mediated QS AHL AHL Signal (e.g., 3-oxo-C12-HSL) LuxR LuxR-type Receptor (e.g., LasR) AHL->LuxR Binds & Activates Virulence Virulence Gene Expression LuxR->Virulence Activates Furanone_AHL Brominated Furanone Furanone_AHL->LuxR Binds & Promotes Degradation SRH S-Ribosyl- homocysteine (SRH) LuxS LuxS Enzyme SRH->LuxS AI2 AI-2 Signal LuxS->AI2 Synthesizes Furanone_AI2 Brominated Furanone Furanone_AI2->LuxS Covalently Modifies & Inactivates Synthesis_Workflow Start Keto Acid (e.g., Levulinic Acid) Step1 Bromination (Br2, MeOH) Start->Step1 Step2 Dehydration & Cyclization (H2SO4) Step1->Step2 Product Brominated Furanone Mixture Step2->Product

Fig 2. High-level workflow for a representative synthesis of brominated furanones.
Key Structure-Activity Relationships

Decades of research have illuminated several key structural features that govern the anti-biofilm and anti-QS activity of brominated furanones, as well as their toxicity.

  • The Furanone Ring and Exocyclic Bromine: The 5-methylene-2-(5H)-furanone ring is essential for biological activity. [7]The most critical feature for potent, non-toxic biofilm inhibition is a conjugated exocyclic vinyl bromide. [8]Furanones that bear bromide groups on saturated (non-double-bonded) carbons tend to exhibit higher toxicity and are less desirable as therapeutic leads. [8]

  • Substitution on the Alkyl Chain: The length and substitution pattern of the alkyl chain at the 3-position significantly modulate activity. Introducing a bromine atom at the 1'-position of this alkyl chain has been shown to dramatically enhance the inhibitory activity against both biofilm formation and QS. [9]

  • Substituents for Reducing Toxicity: While potent, some brominated furanones can exhibit cytotoxicity. Structure-activity relationship (SAR) studies have shown that adding a methyl substituent on the furanone ring or on the exocyclic vinyl double bond can be important for relieving the inhibitory effect of these molecules on bacterial growth, effectively separating the anti-biofilm activity from general toxicity. [4][10]

    Structural Feature Impact on Activity Rationale / Causality
    Exocyclic Vinyl Bromide Essential for non-toxic anti-biofilm activity. [8] This electrophilic moiety is believed to be key for interacting with molecular targets like LuxS and LuxR-type proteins.
    Bromine on Saturated Carbons Increases toxicity (bactericidal effect). [8] Leads to less specific reactivity, potentially disrupting essential cellular processes beyond QS.
    Bromine at 1' of 3-Alkyl Chain Drastically enhances anti-QS/biofilm activity. [9] Likely improves the binding affinity for target proteins by altering the molecule's shape and electronic properties.

    | Methyl Group on Furanone Ring | Reduces general toxicity/growth inhibition. [4][10]| Steric hindrance may prevent non-specific interactions while preserving the specific binding required for QS inhibition. |

Core Experimental Protocols

Evaluating the potential of brominated furanones requires a suite of robust, validated, and reproducible assays. The following protocols are foundational for characterizing these compounds. The causality behind this workflow is critical: one must first establish the concentration at which the compound affects bacterial growth (MIC/MBC) to ensure that any observed anti-biofilm or anti-QS effects are not simply a byproduct of toxicity.

Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a brominated furanone. This distinguishes true anti-virulence activity from non-specific cytotoxicity.

Methodology: Broth Microdilution

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). [11]2. Working Inoculum: Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a 2-fold serial dilution of the brominated furanone in a 96-well microtiter plate using MHB, typically from 256 µg/mL down to 0.5 µg/mL. The final volume in each well should be 100 µL.

  • Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).

  • Inoculation: Add 100 µL of the working inoculum to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [12]8. MBC Determination: From all wells showing no visible growth (the MIC well and higher concentrations), aspirate 10 µL and spot-plate onto a nutrient agar plate. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. [11]

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination A Prepare 0.5 McFarland Inoculum C Inoculate Plate with Standardized Bacteria A->C B Prepare Serial Dilution of Furanone in 96-Well Plate B->C D Incubate 18-24h at 37°C C->D E Read MIC (No Visible Growth) D->E F Spot-plate from Clear Wells onto Agar E->F G Incubate 24h at 37°C F->G H Read MBC (≥99.9% Killing) G->H

Fig 3. Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.
Protocol 2: Biofilm Inhibition Assay

Objective: To quantify the ability of a brominated furanone to inhibit biofilm formation at sub-MIC concentrations.

Methodology: Crystal Violet Staining

  • Compound and Inoculum Preparation: In a 96-well flat-bottom polystyrene microtiter plate, prepare serial dilutions of the furanone in a biofilm-promoting medium (e.g., Tryptic Soy Broth). Ensure the highest concentration tested is below the previously determined MIC. [12]2. Inoculation: Add a diluted overnight bacterial culture (e.g., 1:100 dilution) to each well. Include positive control wells (bacteria and medium) and negative control wells (medium only). [12]3. Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells. Be careful not to disturb the attached biofilm.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes. [5]6. Final Wash: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet stain. [5]8. Quantification: Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of ~590 nm. The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of inhibition relative to the untreated positive control.

Protocol 3: Cytotoxicity Assay

Objective: To evaluate the toxicity of the brominated furanone against a mammalian cell line, providing a preliminary assessment of its therapeutic window.

Methodology: MTT or SRB Assay

  • Cell Seeding: Seed a human cell line (e.g., human neuroblastoma SK-N-SH or kidney cells HK-2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator. [13][14]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the brominated furanone. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).

  • Staining (SRB Example):

    • Fix the cells by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes.

    • Wash four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Quantification: Measure the absorbance on a microplate reader at ~510 nm. Cell viability is calculated as a percentage relative to the untreated control cells.

Summary of Biological Activity

The following table summarizes representative data for a set of hypothetical brominated furanones, illustrating the key parameters evaluated in a drug discovery context. The goal is to identify compounds with a low IC₅₀ for biofilm inhibition, a high MIC (indicating low direct toxicity to bacteria), and a high CC₅₀ (indicating low toxicity to mammalian cells), resulting in a favorable selectivity index.

Compound IDStructureBiofilm Inhibition IC₅₀ (P. aeruginosa)MIC (P. aeruginosa)Cytotoxicity CC₅₀ (Human Cells)Selectivity Index (CC₅₀ / IC₅₀)
BF-A Furanone with exocyclic =CHBr10 µM>128 µM80 µM8.0
BF-B BF-A with 1'-bromo alkyl chain2 µM>128 µM60 µM30.0
BF-C Furanone with saturated -CH₂Br25 µM32 µM15 µM0.6
BF-D BF-A with ring methyl group12 µM>128 µM>200 µM>16.7

Conclusion and Future Directions

Brominated furanones represent a validated and highly promising class of anti-virulence agents against Gram-negative bacteria. Their well-defined mechanism of action—the disruption of quorum sensing—leads to the potent inhibition of biofilm formation at sub-lethal concentrations, a crucial advantage for mitigating the development of resistance. [3][13]The extensive body of research into their synthesis and structure-activity relationships provides a clear roadmap for the rational design of next-generation analogs with enhanced potency and reduced cytotoxicity. [8][9] The path forward involves several key research trajectories:

  • Lead Optimization: Continued chemical modification to improve the selectivity index and optimize pharmacokinetic and pharmacodynamic (PK/PD) properties for in vivo applications.

  • Combination Therapy: Investigating the synergistic effects of brominated furanones when used in conjunction with traditional antibiotics. By preventing biofilm formation, furanones may restore the susceptibility of bacteria to agents they would otherwise resist. [15]* Advanced In Vivo Models: Moving beyond basic cytotoxicity assays to evaluate efficacy and safety in more complex animal models of infection, such as murine cutaneous abscess or lung infection models. [5] By targeting bacterial communication rather than viability, brominated furanones offer a sustainable strategy to disarm pathogens and address the critical challenge of antimicrobial resistance.

References

  • Ren, D., et al. (2013). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yang, L., et al. (2012). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm. Available at: [Link]

  • Francioso, A., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry. Available at: [Link]

  • Steenackers, H. P., et al. (2010). Structure-activity relationship of brominated 3-alkyl-5-methylene-2(5H)-furanones and alkylmaleic anhydrides as inhibitors of Salmonella biofilm formation and quorum sensing regulated bioluminescence in Vibrio harveyi. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology. Available at: [Link]

  • ResearchGate. (2025). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. Request PDF. Available at: [Link]

  • Martínez-Vázquez, M., et al. (2015). Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. Revista Colombiana de Química. Available at: [Link]

  • ResearchGate. (2025). An efficient synthesis of brominated 4-alkyl-2(5H)-furanones. Request PDF. Available at: [Link]

  • Lyons, T., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Han, Y., et al. (2008). Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pérez-Eretza, B., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Biomedicines. Available at: [Link]

  • Zang, T., et al. (2009). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. Journal of the American Chemical Society. Available at: [Link]

  • Pérez-Eretza, B., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Organic Chemistry Portal. Available at: [Link]

  • International Atomic Energy Agency. (2020). Synthesis and cytotoxic evaluation of halogenated furanones. INIS. Available at: [Link]

  • ResearchGate. (2025). Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. PDF. Available at: [Link]

  • García-Contreras, R., et al. (2013). Resistance to the quorum-quenching compounds brominated furanone C-30 and 5-fluorouracil in Pseudomonas aeruginosa clinical isolates. Pathogens and Disease. Available at: [Link]

  • ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones. Download Scientific Diagram. Available at: [Link]

  • University College Cork. (2023). Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. CORA. Available at: [Link]

  • Syracuse University. (n.d.). Controlling Bacterial Persister Cells and Biofilms by Synthetic Brominated Furanones. SURFACE. Available at: [Link]

  • Pan American Health Organization. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. PAHO. Available at: [Link]

Sources

Methodological & Application

Application Note: Solubilization and Biological Screening of 5-(Bromomethylene)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5-(Bromomethylene)-2(5H)-furanone (often structurally related to the synthetic Furanone C-30 ) is a halogenated lactone widely used as a Quorum Sensing Inhibitor (QSI) .[1][2] Unlike traditional antibiotics, it targets bacterial communication systems (specifically N-acyl homoserine lactone or AHL pathways) to attenuate virulence and biofilm formation without imposing strong selective pressure for resistance.

However, the efficacy of this compound in biological assays is frequently compromised by two factors: poor aqueous solubility and chemical instability (susceptibility to hydrolysis and nucleophilic attack).

This guide provides a standardized, self-validating protocol for solubilizing, storing, and screening this compound, ensuring that observed biological effects are due to specific QSI activity rather than solvent toxicity or compound precipitation.

Physicochemical Profile

PropertyDataSignificance for Screening
CAS Number 199744-38-2 (Monobromo) / 247167-54-0 (Dibromo C-30)Verify your specific analogue; C-30 is the di-bromo variant often used interchangeably in QSI literature.
Molecular Weight ~175 g/mol (Monobromo)Low MW facilitates membrane permeability.
LogP (Predicted) ~1.5 - 2.1Moderately lipophilic; requires organic co-solvent.
Solubility (Water) < 1 mg/mLCritical: Will precipitate if added directly to media at high concentrations.
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.
Stability (pH) Unstable at pH > 7.5Lactone ring hydrolysis occurs in alkaline media.
Reactivity Michael AcceptorReacts with thiols (e.g., Cysteine, DTT) in media.

Solubilization & Stock Preparation Protocol

Objective: Prepare a stable 100 mM stock solution free of micro-precipitates.

Reagents & Equipment[1][3]
  • Compound: this compound (Solid, stored at -20°C).[3][4]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.9%).

  • Vessels: Amber glass vials with PTFE-lined caps (to prevent light degradation and plastic leaching).

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from -20°C storage and allow it to warm to room temperature before opening .

    • Expert Insight: This prevents atmospheric moisture from condensing inside the cold vial, which accelerates hydrolysis.

  • Weighing: Weigh approximately 17.5 mg (for monobromo) or 25.4 mg (for dibromo C-30) of the solid into an amber vial.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not use Ethanol if long-term storage is intended, as evaporation alters concentration over time.

  • Homogenization: Vortex vigorously for 30 seconds. Inspect visually. The solution should be clear and slightly yellow/amber.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for 3-6 months if kept dry and dark.

Biological Screening Workflow (QSI Assay)

Core Challenge: The "Crash-Out" Effect. Adding 100% DMSO stock directly to aqueous media can cause the hydrophobic furanone to precipitate locally before dispersing.

Validated Dilution Scheme

To screen at a final concentration of 10 µM in a 200 µL assay volume:

  • Stock: Start with 100 mM DMSO Stock.

  • Intermediate Dilution (100x): Dilute 10 µL Stock + 990 µL Media (or PBS). Vortex immediately.

    • Concentration: 1 mM.

    • Solvent: 1% DMSO.

  • Final Assay Addition: Add 2 µL of Intermediate (1 mM) to 198 µL of Bacterial Culture.

    • Final Concentration:10 µM .[5][6][7]

    • Final DMSO:0.01% (Non-toxic to most bacteria).

Diagram: Solubilization & Screening Workflow

G cluster_0 Critical Quality Check Powder Solid Compound (-20°C) Stock Master Stock (100 mM in DMSO) Powder->Stock Dissolve (Anhydrous DMSO) Inter Intermediate Dilution (1 mM in Media) *Vortex Immediately* Stock->Inter 1:100 Dilution (Prevents Shock Precip.) Plate Assay Plate (Final: 10 µM) < 0.1% DMSO Inter->Plate Add to Culture Control Vehicle Control (DMSO only) Control->Plate Mandatory QC

Caption: Step-down dilution strategy minimizes solvent shock and ensures homogeneous dispersion of the lipophilic furanone in aqueous media.

Scientific Integrity: Stability & Reactivity

The "Thiol Trap" (False Negatives)

Furanones contain an exocyclic double bond that acts as a Michael Acceptor .

  • Mechanism: It can covalently bind to nucleophiles.

  • Screening Risk: If your culture media is rich in thiols (e.g., high concentrations of Cysteine, DTT, or Mercaptoethanol), the media components may "quench" the furanone before it enters the bacterial cell.

  • Recommendation: Use minimal media (e.g., AB minimal medium) or standard LB/MH broth. Avoid supplementing with extra reducing agents.

pH Sensitivity (Hydrolysis)

The lactone ring is susceptible to opening at alkaline pH.

  • Protocol: Buffer your media to pH 6.5 - 7.0 .

  • Avoid: pH > 7.5. At pH 8.0, the half-life of furanones decreases significantly, leading to inactive hydrolysis products.

Diagram: Stability Logic & Failure Modes

Stability cluster_pH pH Pathway cluster_Thiol Nucleophile Pathway Compound 5-(Bromomethylene)- 2(5H)-furanone HighPH pH > 7.5 (Alkaline) Compound->HighPH Thiols High Thiols (Cysteine/DTT) Compound->Thiols Target Bacterial Target (LuxR / QSI) Compound->Target Desired Activity (pH 6.5-7.0) Hydrolysis Lactone Ring Opening (Inactive Acid) HighPH->Hydrolysis Rapid Degradation Adduct Thiol-Adduct (Quenched/Inactive) Thiols->Adduct Michael Addition

Caption: Chemical stability pathways. Successful screening requires pH < 7.5 and avoidance of high-thiol media to prevent inactivation.

Troubleshooting & QC

ObservationProbable CauseCorrective Action
Precipitate in Assay Wells "Shock" dilution from 100% DMSO to water.Use the "Intermediate Dilution" step (Protocol Section 4).
Loss of Activity over time Hydrolysis due to alkaline pH.Check media pH; ensure it is buffered to 6.5–7.0.
High Toxicity (No Growth) Concentration too high; non-specific toxicity.Perform a Growth Curve (OD600) alongside the QSI assay. Furanones are toxic >50-100 µM.
Variable Results Photodegradation.Perform experiments in low light; use amber tubes.

References

  • Hentzer, M., et al. (2003).[8] "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal.

    • Context: Establishes the foundational protocol for using furanone C-30 as a QSI and notes its instability in certain conditions.
  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover."[9] Microbiology.

    • Context: Details the mechanism of action and the interaction with LuxR proteins.
  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii." Applied and Environmental Microbiology.

    • Context: Provides in vivo application protocols and solubility handling in marine broth.
  • Sigma-Aldrich. "Product Specification: (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone."[4]

    • Context: Physicochemical data and storage recommend

Sources

Application Note: Formulation and Handling of 5-(Bromomethylene)-2(5H)-furanone (C-56) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Mechanistic Overview

5-(Bromomethylene)-2(5H)-furanone, widely recognized in the literature as Furanone C-56 , is a potent synthetic halogenated furanone and lactam analogue[1]. Originally inspired by natural furanones isolated from the marine alga Delisea pulchra, C-56 is structurally distinct because it lacks the alkyl side chain found in its natural counterparts. This structural modification grants it a significantly enhanced inhibitory effect against bacterial quorum sensing (QS) machineries, particularly in opportunistic pathogens like Pseudomonas aeruginosa[2].

In drug development and microbiological research, Furanone C-56 is primarily utilized as an anti-biofilm agent. It functions via competitive antagonism of LuxR-type transcriptional regulators (such as LasR). By competing with native acyl-homoserine lactone (AHL) autoinducers, C-56 impairs the interaction between the receptor and the autoinducer, leading to the destabilization, reduced solubility, and subsequent degradation of the LasR protein[2]. This mechanism effectively shuts down the expression of virulence factors and biofilm formation without exerting the bactericidal selective pressure that typically drives antibiotic resistance.

QS_Pathway AHL AHL Autoinducer (e.g., 3-oxo-C12-HSL) Receptor LuxR/LasR Receptor AHL->Receptor Normal Binding Complex Active QS Complex Receptor->Complex Dimerization Degradation Receptor Destabilization & Degradation Receptor->Degradation Furanone-Induced Instability Furanone Furanone C-56 (QS Inhibitor) Furanone->Receptor Competitive Antagonism Furanone->Complex Prevents Formation Biofilm Biofilm Formation & Virulence Factors Complex->Biofilm Gene Activation

Mechanism of Action: Furanone C-56 competitively antagonizes LuxR/LasR quorum sensing receptors.

Physicochemical Properties

Before preparing stock solutions, it is critical to understand the physical constraints of the molecule. The compound is highly hydrophobic due to the brominated double bond and the furanone ring, necessitating organic solvents for initial dissolution.

PropertyValue / Description
Chemical Name This compound
Synonyms Furanone C-56
CAS Number 199744-38-2[1]
Molecular Formula C₅H₃BrO₂[3]
Molecular Weight 174.98 g/mol [3]
Appearance Crystalline solid[3]
Melting Point 82 – 86 °C[3]
Primary Solvents Dimethyl Sulfoxide (DMSO), Absolute Ethanol

Solvent Selection: Causality and Rationale

The choice between DMSO and Ethanol is not arbitrary; it directly impacts the downstream biological assay and the stability of the compound.

  • Dimethyl Sulfoxide (DMSO): DMSO is the preferred solvent for creating high-concentration stock solutions (e.g., 100 mM). Its high dielectric constant effectively disrupts the crystal lattice of the hydrophobic furanone ring. Causality: While DMSO ensures complete solubility, it can be toxic to bacterial cells or mammalian cell lines. Therefore, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced artifacts in biofilm or growth assays[2].

  • Absolute Ethanol (Anhydrous): Ethanol is utilized when the downstream biological system is highly sensitive to DMSO. Causality: Because C-56 has slightly lower solubility in ethanol compared to DMSO, the maximum recommended stock concentration is 50 mM. Crucial Note: The ethanol must be strictly anhydrous. The furanone (lactone) ring is highly susceptible to nucleophilic attack and hydrolysis in the presence of trace water, which will irreversibly open the ring and destroy its biological activity.

Preparation Protocols

The following protocols are designed as self-validating systems . Visual checkpoints and strict material requirements (e.g., PTFE filters) ensure the integrity of the final solution.

Protocol A: Preparation of a 100 mM Stock Solution in DMSO

Materials Required:

  • Furanone C-56 powder (≥95.0% HPLC purity)[3]

  • Anhydrous DMSO (≥99.9%, sterile-filtered)

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

  • Amber microcentrifuge tubes (sterile)

Step-by-Step Methodology:

  • Equilibration: Allow the vial of Furanone C-56 to equilibrate to room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture condensation on the cold powder, which would lead to lactone ring hydrolysis.

  • Weighing: Weigh exactly 17.5 mg of Furanone C-56. Protect the workspace from direct sunlight, as the bromomethylene double bond is susceptible to photo-isomerization.

  • Dissolution: Transfer the powder to a glass vial and add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex the solution for 30–60 seconds. If necessary, sonicate in a water bath at room temperature for 2 minutes.

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be completely clear and pale yellow. Any particulate matter or cloudiness indicates moisture contamination or incomplete dissolution.

  • Filtration: Draw the solution into a solvent-resistant syringe and filter through a 0.22 µm PTFE membrane. Causality: Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will dissolve or degrade in pure DMSO, contaminating your stock with polymers.

  • Aliquoting: Dispense 50 µL to 100 µL aliquots into sterile amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.

Protocol B: Preparation of a 50 mM Stock Solution in Ethanol

Step-by-Step Methodology:

  • Weigh 8.75 mg of Furanone C-56 powder.

  • Add 1.0 mL of Absolute Anhydrous Ethanol (200 proof).

  • Vortex vigorously for 1–2 minutes. (Sonication may be required for up to 5 minutes).

  • Filter through a 0.22 µm PTFE syringe filter.

  • Aliquot into amber tubes and seal tightly to prevent ethanol evaporation.

Prep_Workflow Weigh 1. Weigh Furanone C-56 (Protect from ambient light) Solvent 2. Add Anhydrous Solvent (DMSO or Absolute Ethanol) Weigh->Solvent Dissolve 3. Vortex & Sonicate (Until visually clear) Solvent->Dissolve Filter 4. Sterile Filtration (0.22 µm PTFE Membrane) Dissolve->Filter Aliquot 5. Aliquot into Amber Tubes (Single-use volumes) Filter->Aliquot Store 6. Store at -20°C (Desiccated environment) Aliquot->Store

Step-by-step workflow for formulating and storing Furanone C-56 stock solutions.

Quantitative Dilution Guide

To assist in downstream biological assays (e.g., minimum biofilm eradication concentration assays), use the following dilution matrix to achieve desired working concentrations from a 100 mM DMSO stock.

Desired Final ConcentrationVolume of 100 mM StockVolume of Culture MediaFinal DMSO Concentration
100 µM 1.0 µL999.0 µL0.10% (v/v)
50 µM 0.5 µL999.5 µL0.05% (v/v)
25 µM 0.25 µL999.75 µL0.025% (v/v)
10 µM 0.1 µL999.9 µL0.01% (v/v)

Validation Requirement: Always include a "Vehicle Control" in your experimental design containing the exact final percentage of DMSO or Ethanol used in your highest treatment group to rule out solvent-induced cytotoxicity[2].

Storage and Handling Guidelines

  • Temperature: Store lyophilized powder at 2-8°C[3]. Once reconstituted in solvent, stock solutions must be stored at -20°C .

  • Light Sensitivity: The compound is photosensitive. Always use amber tubes or wrap clear tubes in aluminum foil.

  • Stability: When stored properly at -20°C in anhydrous conditions, DMSO stocks are stable for up to 3–6 months. Discard any thawed aliquot that appears cloudy, as this indicates lactone ring degradation or precipitation.

References

1. "The microbiology of diabetic foot infections: a Ghanaian perspective" WestminsterResearch. URL: 2.[1] "this compound | CAS 199744-38-2" Santa Cruz Biotechnology (SCBT). URL: 3.[3] "this compound = 95.0 HPLC 199744-38-2" Sigma-Aldrich. URL: 4.[2] "Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing" PubMed Central (PMC), NIH. URL:

Sources

Using 5-(Bromomethylene)-2(5H)-furanone to inhibit type III secretion systems (T3SS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 5-(Bromomethylene)-2(5H)-furanone and its bioactive analogues (specifically the C-30 class) as inhibitors of the Type III Secretion System (T3SS).[1][2][3][4][5]

Application Note: T3SS Inhibition using Brominated Furanones

Compound Class: Halogenated Furanones (Structural mimics of Delisea pulchra natural products).[6] Primary Targets: Pseudomonas aeruginosa (T3SS/QS), Salmonella enterica (SPI-1/Flagella), E. coli (EPEC/EHEC). Mechanism: Virulence Attenuation (Anti-pathogenic) rather than Bactericidal.

Introduction & Mechanism of Action

This compound derivatives function as "anti-virulence" agents.[1][2][4] Unlike traditional antibiotics, they do not kill bacteria at active concentrations (10–50 µM), thereby reducing selective pressure for resistance.

Mechanism: The compound acts as a Michael acceptor , reacting covalently with nucleophilic residues (cysteine thiols) on key bacterial transcriptional regulators.

  • Quorum Sensing (QS) Cross-Talk: In P. aeruginosa, the compound destabilizes the LasR/RhlR QS regulators. Since the T3SS master regulator (ExsA ) is often coupled to QS circuitry, T3SS expression is downregulated downstream.

  • Direct Transcriptional Repression: In Salmonella, the compound represses the hilA and invF regulons (SPI-1 pathogenicity island) and flagellar genes (flhDC), preventing the assembly of the T3SS needle complex.

Compound Handling & Stability
  • Solubility: Highly soluble in DMSO (Dimethyl sulfoxide). Prepare a 100 mM stock solution.

  • Light Sensitivity: CRITICAL. The exocyclic bromomethylene double bond is photosensitive. Isomerization (Z to E) or debromination can occur under ambient light, rendering the compound inactive.

    • Protocol: Wrap all tubes/vials in aluminum foil. Perform experiments in low light if possible.

  • Stability: The furanone ring is susceptible to hydrolysis at high pH (> pH 8.0). Maintain buffers at pH 6.5–7.5.

PART 2: Experimental Protocols

Protocol A: Pseudomonas aeruginosa T3SS Secretion Assay

Objective: Quantify the inhibition of effector protein (ExoS, ExoT, ExoU) secretion into the culture supernatant.

Materials:

  • Strain: P. aeruginosa PA14 (ExoU+) or PAO1 (ExoS+).

  • Induction Medium: LB broth supplemented with 5 mM EGTA (chelates Ca²⁺ to trigger T3SS) and 20 mM MgCl₂ .

  • Precipitant: 100% Trichloroacetic acid (TCA).

Step-by-Step Workflow:

  • Inoculation: Dilute an overnight culture of P. aeruginosa 1:100 into 5 mL of Induction Medium .

  • Treatment: Add this compound (dissolved in DMSO) to final concentrations of 10, 25, and 50 µM .

    • Control: Add equal volume of DMSO (Vehicle).

  • Induction Phase: Incubate at 37°C with vigorous shaking (250 rpm) for 3–4 hours (until OD₆₀₀ ≈ 1.5).

  • Harvest:

    • Measure OD₆₀₀ to normalize cell density.

    • Centrifuge 1 mL of culture at 16,000 × g for 5 min to pellet bacteria.

    • Transfer supernatant to a fresh tube (contains secreted effectors).

  • Precipitation:

    • Add TCA to the supernatant (final concentration 10% v/v).

    • Incubate on ice for 1 hour (or overnight at 4°C).

    • Centrifuge at 16,000 × g for 30 min at 4°C. Discard supernatant.

    • Wash pellet twice with ice-cold acetone to remove acid. Air dry.

  • Analysis: Resuspend pellet in SDS-PAGE loading buffer. Boil for 10 min. Resolve on 12% SDS-PAGE gel.

    • Readout: Western blot for ExoS/ExoU or Coomassie stain (if secretion is high).

Protocol B: Salmonella SPI-1 Invasion/Expression Assay

Objective: Assess inhibition of Salmonella Pathogenicity Island 1 (SPI-1).

  • Culture: Grow S. typhimurium in LB with 0.3 M NaCl (high salt induces SPI-1) without aeration (static) or low aeration to mimic intestinal conditions.

  • Treatment: Add furanone (10–60 µM) at the time of inoculation.

  • Reporter Assay (Optional): Use a strain carrying a hilA-lux or invF-lux transcriptional fusion. Measure luminescence normalized to OD₆₀₀ over time.

  • Western Blot: Target SipC or SipA (SPI-1 translocases) in the supernatant using the TCA precipitation method described above.

PART 3: Data Visualization

Mechanism of Action Pathway

This diagram illustrates the dual-inhibition pathway where the furanone disrupts Quorum Sensing (QS) upstream, leading to the collapse of the T3SS virulence network.

T3SS_Inhibition Furanone This compound LasR LasR/RhlR (QS Regulators) Furanone->LasR Destabilizes HilA HilA (Salmonella SPI-1) Furanone->HilA Represses Transcription T3SS_Complex T3SS Needle Assembly Furanone->T3SS_Complex Putative Direct Block ExsA ExsA (T3SS Master Regulator) LasR->ExsA Cross-Regulation ExsA->T3SS_Complex Activates HilA->T3SS_Complex Activates Effectors Effector Secretion (ExoS, ExoU, SipC) T3SS_Complex->Effectors Translocation Virulence Host Cell Necrosis / Invasion Effectors->Virulence Causes

Caption: Pathway showing Furanone-mediated disruption of upstream transcriptional regulators (LasR, HilA) resulting in the blockade of T3SS assembly and effector secretion.

Experimental Workflow Summary

Workflow Step1 Induction (LB + EGTA) Step2 Treat with Furanone (10-50µM) Step1->Step2 Step3 Incubate 3-4h @ 37°C Step2->Step3 Step4 Centrifuge (Separate Cells/Supe) Step3->Step4 Step5 TCA Precipitate Supernatant Step4->Step5 Step6 Western Blot (Detect ExoS/U) Step5->Step6

Caption: Step-by-step workflow for the in vitro T3SS secretion inhibition assay.

PART 4: Data Analysis & Troubleshooting

Quantitative Analysis:

  • Densitometry: Scan Western blots and quantify band intensity of the effector protein (e.g., ExoS).

  • Normalization: Always normalize the effector band intensity to the bacterial pellet's OD₆₀₀ or a constitutively expressed cytosolic protein (e.g., RNA polymerase alpha subunit) to ensure inhibition isn't just due to cell death.

  • IC₅₀ Calculation: Plot normalized intensity vs. log(concentration) to determine the half-maximal inhibitory concentration.

Troubleshooting Table:

IssueProbable CauseSolution
No Secretion in Control Calcium contamination in media.Ensure EGTA is fresh; use plasticware (glass leaches Ca²⁺).
High Cell Death Furanone toxicity.[1]Verify concentration < 50 µM; check DMSO tolerance of strain.
Inconsistent Inhibition Light degradation of compound.Always handle furanones in the dark/foil-wrapped tubes.
Precipitate in Media Compound insolubility.Dilute slowly into vortexing media; do not exceed 0.5% DMSO final.

References

  • García-Contreras, R., et al. (2022). "A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model."[3] Biomedicines, 10(8), 1847.[3]

  • Janssens, J.C., et al. (2008). "Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium." Applied and Environmental Microbiology, 74(21), 6636-6648.

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal, 22(15), 3803-3815.

Sources

Application Note: Stereoselective Synthesis of (Z)-5-(Bromomethylene)-2(5H)-furanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of (Z)-5-(bromomethylene)-2(5H)-furanone isomers, a class of compounds with significant potential in antimicrobial and anti-biofilm applications.

Introduction

The 2(5H)-furanone scaffold is a privileged structure found in numerous natural products with diverse biological activities.[1] Among its synthetic derivatives, halogenated furanones, particularly (Z)-5-(bromomethylene)-2(5H)-furanone and its analogues, have garnered substantial attention. These compounds are potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factors and biofilm formation in many pathogenic bacteria.[2][3] By disrupting QS, these molecules can mitigate bacterial pathogenicity without exerting direct selective pressure, thereby reducing the likelihood of resistance development.[2] The (Z)-isomer, in particular, often exhibits superior biological activity, making its stereoselective synthesis a critical objective for developing new therapeutic agents against chronic bacterial infections.[3][4] This guide provides a detailed overview of established methodologies for the stereoselective synthesis of these target molecules, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different synthetic routes.

Core Synthetic Strategies: A Mechanistic Perspective

The primary challenge in synthesizing 5-(bromomethylene)-2(5H)-furanones lies in controlling the stereochemistry of the exocyclic double bond. The desired (Z)-isomer is often the kinetic product in certain reactions but can be thermodynamically less stable than the (E)-isomer, necessitating carefully controlled reaction conditions. The most effective strategies generally fall into two categories: stereoselective olefination reactions and sequential bromination/elimination pathways.

Strategy 1: Multi-Step Synthesis via Bromination and Stereoselective Dehydrobromination

This is one of the most reliable and widely reported methods for accessing (Z)-isomers with high stereoselectivity.[1] The general pathway involves the construction of a 5-methylene-2(5H)-furanone intermediate, followed by a two-step sequence of bromine addition and base-mediated dehydrobromination. The choice of base in the final elimination step is paramount for achieving high Z-selectivity.

The causality behind this selectivity lies in the stereochemistry of the elimination reaction. The use of a sterically hindered, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine, i-Pr2NEt), favors an E2 elimination pathway where the base abstracts a proton anti-periplanar to the leaving bromide group. This conformational preference in the transition state leads to the preferential formation of the (Z)-alkene.

Caption: General workflow for the multi-step synthesis of (Z)-5-(bromomethylene)-2(5H)-furanones.

Strategy 2: Stereocontrolled Bromodecarboxylation

Another effective method involves the bromodecarboxylation of a (E)-2-(5-oxofuran-2(5H)-ylidene)acetic acid precursor.[5] This reaction, a variation of the Hunsdiecker reaction, can be tuned to favor either the (E)- or (Z)-isomer based on the specific reagents and conditions employed. The mechanism proceeds through the formation of an intermediate acyl hypobromite, which then undergoes decarboxylation and bromide migration. The stereochemical outcome is influenced by the reaction kinetics and the stability of the intermediates. For instance, using N-bromosuccinimide (NBS) in the presence of a catalyst like lithium acetate can favor the formation of the (Z)-isomer.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on the availability of starting materials, desired scale, and the specific substitution pattern on the furanone ring.

MethodStarting MaterialKey ReagentsStereoselectivity (Z:E)YieldAdvantagesDisadvantagesReference
Bromination/ Dehydrobromination Substituted Levulinic AcidsBr₂, P₂O₅, DBU, i-Pr₂NEtHigh (often Z-only reported)Moderate to GoodReliable, high Z-selectivity, adaptable to various substituents.Multi-step process, requires careful control of elimination step.[1]
Bromodecarboxylation (E)-2-(5-Oxofuran-2(5H)-ylidene)acetic AcidNBS, LiOAcCondition-dependent, can favor ZModerateFewer steps than the above method.Precursor synthesis required, selectivity can be sensitive to conditions.[5]
Wittig-Type Olefination 5-oxo-2,5-dihydrofuran-2-carbaldehyde(Bromomethyl)triphenylphosphonium bromide, BaseVariableVariableDirect C=C bond formation.Non-stabilized ylides needed for Z-selectivity can be challenging to handle; stereocontrol with bromo-substituted ylides can be poor.[6][7]Theoretical

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Substituted (Z)-3-bromo-5-(bromomethylene)-2(5H)-furanones

This protocol is adapted from the work of Kumar and coworkers and is highly effective for generating (Z)-isomers stereoselectively.[1]

Step A: Synthesis of 5-Methylene-2(5H)-furanone Intermediate (253)

  • To a solution of the appropriate 4-substituted levulinic acid (252) in a suitable solvent, add bromine (Br₂) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • After workup, dissolve the resulting dibromolevulinic acid (253) in dichloromethane (CH₂Cl₂).

  • Add phosphorus pentoxide (P₂O₅) portion-wise and stir to effect cyclodehydration, yielding the dibromo-lactone (254).

  • Purify the intermediate (254) via column chromatography.

  • Dissolve the purified dibromo-lactone in CH₂Cl₂ and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to perform a dehydrobromination, yielding the 5-methylene-2(5H)-furanone intermediate (255).

Step B: Stereoselective Synthesis of the (Z)-Isomer (257)

  • Dissolve the 5-methylene-2(5H)-furanone (255) in CH₂Cl₂ and cool to 0 °C.

  • Add a solution of bromine in CH₂Cl₂ dropwise. Stir until the reaction is complete to form the tribrominated intermediate (256).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude tribromo-lactone (256) in fresh CH₂Cl₂.

  • Add N,N-diisopropylethylamine (i-Pr₂NEt, ~3.4 equivalents) and stir the mixture at room temperature for 48-72 hours. The extended reaction time with the bulky base is crucial for ensuring high Z-selectivity.

  • Upon completion, quench the reaction with 1M HCl and perform an aqueous workup.

  • Purify the final product, (Z)-3-bromo-5-(bromomethylene)-2(5H)-furanone (257), by flash column chromatography on silica gel.

G reactant Tribromo-lactone Intermediate ts Anti-periplanar Transition State reactant->ts Proton Abstraction base i-Pr₂NEt (Bulky Base) base->ts product (Z)-Isomer ts->product E2 Elimination byproduct [i-Pr₂NEt-H]⁺Br⁻ ts->byproduct

Caption: Proposed transition state for the Z-selective E2 elimination.

Protocol 2: (Z)-Selective Bromodecarboxylation

This protocol is based on the method described for the synthesis of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-one.[5]

  • Suspend (E)-2-(5-oxofuran-2(5H)-ylidene)acetic acid (1 equivalent) and lithium acetate (LiOAc, 2 equivalents) in a mixture of acetonitrile and water.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and perform an aqueous workup, washing sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the (Z) and (E) isomers. Under these conditions, the (Z)-isomer is expected to be the major product.

Characterization and Verification

The unambiguous identification of the (Z) and (E) isomers is critical and is typically achieved using nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the vinylic proton on the exocyclic double bond is diagnostic. For the (Z)-isomer, this proton is deshielded by the nearby carbonyl group and typically appears at a lower field (higher ppm value) compared to the corresponding proton in the (E)-isomer.

  • Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY or ROESY) provides definitive proof of stereochemistry. Irradiation of the protons on the C4 of the furanone ring should show an NOE correlation to the exocyclic vinylic proton in the (E)-isomer, whereas this correlation will be absent or very weak in the (Z)-isomer.

Spectroscopic Data(Z)-5-(Bromomethylene)-2(5H)-furanone(E)-5-(Bromomethylene)-2(5H)-furanone
¹H NMR (vinyl-H) ~6.5-6.8 ppm~6.2-6.4 ppm
¹³C NMR (C=O) ~168-170 ppm~168-170 ppm
NOE Correlation No significant NOE between C4-H and vinyl-HStrong NOE between C4-H and vinyl-H
(Note: Exact chemical shifts are solvent-dependent and may vary based on substitution.)

Conclusion

The stereoselective synthesis of (Z)-5-(bromomethylene)-2(5H)-furanone isomers is an achievable and crucial task for the development of novel quorum sensing inhibitors. While several methods exist, the multi-step pathway involving a carefully controlled, base-mediated dehydrobromination of a tribromo-lactone intermediate offers the most reliable and highly stereoselective route to the desired (Z)-isomer.[1] The choice of a sterically hindered base is the key determinant for the stereochemical outcome in this process. Proper analytical characterization, primarily through NMR spectroscopy, is essential to confirm the isomeric purity of the final product. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to synthesize these potent bioactive molecules.

References

  • Benneche, T., Hussain, Z., Scheie, A. A., & Lönn-Stensrud, J. (2008). Synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones as inhibitors of microbial quorum sensing. Organic & Biomolecular Chemistry, 6(15), 2759-2764. [Link]

  • Rossi, R., Lessi, M., Manzini, C., & Bellina, F. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 21(11), 1021-1066. [Link]

  • Benneche, T., & Undheim, K. (2006). Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)acetic Acid. Acta Chemica Scandinavica, 43, 704-706. [Link]

  • Bellina, F., Ciucci, D., Vergamini, P., & Rossi, R. (2009). Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. European Journal of Organic Chemistry, 2009(26), 4469-4481. [Link]

  • Beechan, C. M., & Sims, J. J. (1985). A new synthesis of 3-n-butyl-4-bromo-5(Z)-bromomethylidene-2(5H)-furanone, a naturally occurring fimbrolide from Delisia fimbriata (Bonnemaisoniaceae). The Journal of Organic Chemistry, 50(12), 2209-2210. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved February 26, 2026, from [Link]

  • Zhao, Y., Feng, J., Liu, J., He, Z., Wang, H., & Li, H. (2015). The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation. Bioresource technology, 186, 52-57. [Link]

  • Wang, D., Wang, C., Wang, J., Jin, C., & Wang, X. (2018). 4-arylamidobenzyl substituted 5-bromomethylene-2(5H)-furanones for chronic bacterial infection. European journal of medicinal chemistry, 144, 35-47. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of 5-(Bromomethylene)-2(5H)-furanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of E/Z Isomer Resolution for Halogenated Furanones Ticket ID: #FUR-ISO-001

Executive Summary

You are likely working with 5-(bromomethylene)-2(5H)-furanone , a core scaffold for quorum sensing inhibitors (fimbrolide mimics). The critical challenge with this molecule is not just the chromatographic resolution of the E (trans) and Z (cis) isomers, but the thermodynamic instability of the exocyclic double bond under standard laboratory conditions.

This guide provides a self-validating protocol to separate these isomers while preventing the common "phantom peak" issues caused by on-column photoisomerization or hydrolysis.

Module 1: Method Development & Optimization

The separation of E and Z isomers relies on maximizing the selectivity (


) derived from their dipole moments. While C18 is the standard, the choice of organic modifier is the lever that controls resolution.
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µmHigh surface area required for hydrophobic discrimination. End-capping reduces silanol interactions with the lactone ring.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) stabilizes the lactone ring against hydrolysis.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and better dipole selectivity than Methanol for furanones.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; adjust for backpressure.
Detection UV @ 280 nm (Primary), 254 nm (Secondary)The conjugated enone system absorbs strongly here. 280 nm often reduces solvent background.
Temperature 25°C (Strict Control)Elevated temperatures increase the rate of on-column isomerization.
Gradient Profile (Linear)
  • 0 min: 5% B

  • 15 min: 60% B

  • 20 min: 95% B

  • 22 min: 95% B

  • 22.1 min: 5% B (Re-equilibration)

Workflow Visualization: Method Selection

MethodDevelopment Start Start: Isomer Mixture SolventChoice Select Organic Modifier Start->SolventChoice ACN Acetonitrile (ACN) Sharp peaks, dipole selectivity SolventChoice->ACN Preferred MeOH Methanol (MeOH) Protichydrogen bonding SolventChoice->MeOH Alternative ResolutionCheck Check Resolution (Rs) ACN->ResolutionCheck MeOH->ResolutionCheck GoodRes Rs > 1.5 Proceed to Validation ResolutionCheck->GoodRes BadRes Rs < 1.5 Co-elution ResolutionCheck->BadRes ChangeCol Switch Column Chemistry Phenyl-Hexyl or C8 BadRes->ChangeCol ChangeCol->ResolutionCheck

Caption: Logical workflow for selecting mobile phase and stationary phase to maximize resolution (Rs).

Module 2: Troubleshooting Guide

Issue 1: "My peak ratios change every time I inject."

Diagnosis: Actinic Light Sensitivity (Photoisomerization). The exocyclic double bond in this compound is highly susceptible to light-induced isomerization. If your clear glass autosampler vial sits in the tray for 2 hours, the UV/visible light in the lab will convert the thermodynamically unstable isomer into the stable one, altering your integration data.

The Fix:

  • Amber Glassware: All standards and samples must be prepared and stored in amber vials.

  • Dark Chamber: If your HPLC autosampler has a clear door, cover it with aluminum foil.

  • Speed: Minimize the time between preparation and injection.

Issue 2: "I see ghost peaks or a rising baseline."

Diagnosis: Lactone Hydrolysis. At neutral or basic pH (pH > 7), the furanone ring can open to form the corresponding acyclic acid. This is often irreversible and creates polar degradation products that elute at the void volume.

The Fix:

  • Ensure Mobile Phase A contains 0.1% Formic Acid or Phosphoric Acid.

  • Never leave the sample dissolved in pure water or buffer for long periods; store in the organic solvent (ACN) or the acidified mobile phase.

Issue 3: "The peaks are merging (Resolution < 1.5)."

Diagnosis: Insufficient Selectivity. If ACN/Water on C18 fails, the isomers have identical hydrophobicities. You need to exploit pi-pi interactions.

The Fix:

  • Switch Column: Use a Phenyl-Hexyl column. The pi-electrons in the phenyl ring of the stationary phase interact differently with the E and Z geometry of the bromomethylene group, often drastically improving separation compared to the "boiling point separation" of C18.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Symptom Problem->Type RatioShift Peak Ratios Shift Over Time Type->RatioShift GhostPeaks New Polar Peaks (Void Volume) Type->GhostPeaks PoorRes Peaks Overlap Type->PoorRes Solution1 Protect from Light (Amber Vials) RatioShift->Solution1 Solution2 Check pH (Must be < 4.0) GhostPeaks->Solution2 Solution3 Switch to Phenyl-Hexyl Stationary Phase PoorRes->Solution3

Caption: Decision tree for diagnosing common chromatographic anomalies with halogenated furanones.

Module 3: Frequently Asked Questions (FAQs)

Q1: Which isomer elutes first, E or Z?

  • Answer: In Reversed-Phase (RP) HPLC, the more polar isomer elutes first. For this compound, the elution order is highly dependent on the column chemistry. Typically, the isomer with the larger dipole moment (often the Z-isomer where the bromine is cis to the carbonyl oxygen, though this varies by substitution) will elute earlier.

    • Critical Step: You cannot rely on literature retention times alone. You must isolate the peaks and verify via 1H-NMR (coupling constants of the vinylic proton) or NOE experiments.

Q2: Can I use a UV lamp to force isomerization for standard preparation?

  • Answer: Yes. If you only have a pure standard of one isomer (e.g., Z), you can expose a solution of it to UV light (365 nm) or even sunlight for 30-60 minutes. This will generate a thermodynamic equilibrium mixture of E and Z, providing a "system suitability" sample to confirm your method separates both peaks.

Q3: Is this method scaleable for purification?

  • Answer: Yes, but with a caveat. Because the isomers are light-sensitive, fraction collection must be done in a darkroom environment or using foil-wrapped tubes. For preparative load, switch the acid to Formic Acid or TFA (volatile) to allow easy evaporation, but avoid heat during evaporation to prevent thermal isomerization.

References

  • Benneche, T., et al. (2008).[1] "Synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones as inhibitors of microbial quorum sensing." New Journal of Chemistry.

  • Manny, A. J., et al. (1997).[2] "Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated 2-alkyllevulinic acids to 3-alkyl-5-methylene-2(5H)-furanones." Tetrahedron.

  • Ren, D., et al. (2001). "Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone." Applied and Environmental Microbiology.

  • Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 5-(Bromomethylene)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-(Bromomethylene)-2(5H)-furanone is a halogenated lactone scaffold central to the structure of fimbrolides and rubrolides . These compounds are potent quorum sensing inhibitors (QSIs) , capable of disrupting bacterial biofilm formation without inducing resistance—a critical advantage over traditional antibiotics.

For drug development professionals, the primary analytical challenge lies in distinguishing the stereoisomers. The biological activity is strictly dependent on the geometry of the exocyclic double bond.

  • (Z)-Isomer: Typically the bioactive, naturally occurring form (e.g., Furanone C-30).

  • (E)-Isomer: Often a synthetic byproduct with significantly reduced potency.

This guide provides the spectroscopic benchmarks to definitively distinguish these isomers using 1H and 13C NMR.

Structural Analysis & Stereochemistry

The nomenclature follows Cahn-Ingold-Prelog (CIP) priority rules.

  • Priority at C-5 (Ring): O-1 (Oxygen) > C-4.

  • Priority at C-6 (Exocyclic): Br > H.

IsomerGeometry DescriptionDiagnostic Feature
(Z)-Isomer The Bromine (Br) and Ring Oxygen (O1) are on the same side (cis).Vinyl Proton (H-6) is cis to the Carbonyl (C=O).
(E)-Isomer The Bromine (Br) and Ring Oxygen (O1) are on opposite sides (trans).Vinyl Proton (H-6) is trans to the Carbonyl (C=O).
Stereochemical Logic Tree (NOE Assignment)

The most reliable method for assignment is NOESY (Nuclear Overhauser Effect Spectroscopy) .

NOE_Logic Start Acquire 1D NOE / NOESY Spectrum Irradiate Irradiate Exocyclic Proton (H-6) Start->Irradiate Decision Observe Enhancement at Ring Proton (H-4)? Irradiate->Decision Result_Z Strong NOE Signal (H-6 is close to H-4) CONCLUSION: (E)-Isomer (Br is trans to Ring Oxygen) Decision->Result_Z Yes Result_E No/Weak NOE Signal (H-6 is far from H-4) CONCLUSION: (Z)-Isomer (Br is cis to Ring Oxygen) Decision->Result_E No

Figure 1: Decision tree for stereochemical assignment based on spatial proximity. Note: In the Z-isomer (Br cis to O), the proton H-6 is spatially distant from ring proton H-4.

Comparative Spectral Data

The following data represents the core This compound scaffold. Chemical shifts are reported in CDCl₃ at 300–500 MHz.

Table 1: 1H NMR Chemical Shift Comparison (δ ppm)
ProtonPosition(Z)-Isomer (Bioactive)(E)-IsomerMultiplicity (

Hz)
Mechanistic Insight
H-3 Ring (

to C=O)
6.35 – 6.45 6.25 – 6.35Doublet (

)
Shielded by conjugation.
H-4 Ring (

to C=O)
7.45 – 7.55 7.35 – 7.45Doublet (

)
Deshielded by resonance (positive charge character).
H-6 Exocyclic Vinyl6.05 – 6.20 6.60 – 6.90 Singlet (or fine triplet)Diagnostic Peak. The (E)-isomer proton is typically deshielded (downfield) due to the anisotropy of the ring oxygen or proximity to the carbonyl field depending on conformation.

Critical Observation: The exocyclic proton (H-6) in the (Z)-isomer typically resonates upfield (lower ppm) relative to the (E)-isomer.

Table 2: 13C NMR Chemical Shift Comparison (δ ppm)
CarbonPosition(Z)-Isomer(E)-IsomerInsight
C-2 Carbonyl (C=O)168.5 169.1Typical lactone carbonyl.
C-3 Ring122.0 121.5
C-4 Ring148.5 149.2Beta-carbon is deshielded.
C-5 Quaternary Ring146.0 147.5
C-6 Exocyclic (=CHBr)95.0 – 98.0 100.0 – 103.0Upfield shift due to heavy atom effect (Bromine).

Note: Values are approximate ranges derived from Brückner et al. (2004) and analogous fimbrolide structures.

Experimental Protocol: Synthesis & Purification

To obtain high-purity standards for NMR referencing, the following protocol (via 3,5-dibromolevulinic acid) is recommended over direct bromination, which yields complex mixtures.

Reagents & Equipment[1][2][3][4]
  • Precursor: 3,5-Dibromolevulinic acid.[1][2]

  • Reagents: Conc. H₂SO₄, Oleum (65% SO₃).[1]

  • Solvent: Dichloromethane (DCM), Ethyl Acetate/Hexane (for column).

  • Glassware: 5mm High-Precision NMR Tubes (Wilmad or equivalent).

Step-by-Step Workflow
  • Cyclization (Formation of Dibromo-intermediate):

    • Dissolve 3,5-dibromolevulinic acid in conc. H₂SO₄/Oleum (2:1 ratio).[2]

    • Heat to 60°C for exactly 6 minutes (Critical: Overheating causes polymerization).

    • Quench over crushed ice. Extract with DCM.[3][4]

    • Result: 5-(Dibromomethylene)-2(5H)-furanone.[2][5][6]

  • Stereoselective Reduction (Target Synthesis):

    • Dissolve intermediate in THF.

    • Add Diethyl phosphite ((EtO)₂P(O)H) and Et₃N (Triethylamine).

    • Stir at room temperature for 4 hours.

    • Mechanism:[7][8][9] This step favors the thermodynamic (Z)-isomer .

  • Purification (Isomer Separation):

    • Flash Chromatography: Silica Gel 60.

    • Mobile Phase: Hexane:Ethyl Acetate (90:10).

    • Elution Order: The (Z)-isomer is typically less polar and elutes first due to internal dipole cancellation.

Synthesis_Workflow Start 3,5-Dibromolevulinic Acid Step1 Acid-Catalyzed Cyclization (H2SO4/Oleum, 60°C) Start->Step1 Intermed 5-(Dibromomethylene)- 2(5H)-furanone Step1->Intermed Step2 Stereoselective Reduction ((EtO)2P(O)H, Et3N) Intermed->Step2 Product (Z)-5-(Bromomethylene)- 2(5H)-furanone Step2->Product

Figure 2: Synthetic pathway for generating the Z-isomer standard.

References

  • Brückner, R., et al. (2004). Stereoselective Synthesis of (Z)-5-(Bromomethylene)-2(5H)-furanone.[2] Synlett, 2004(2), 231-234.

  • Benneche, T., et al. (2008). Synthesis of 5-(bromomethylene)furan-2(5H)-ones as inhibitors of microbial quorum sensing. New Journal of Chemistry, 32, 1567-1572.

  • Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148, 87-102. (Bioactivity reference for Furanone C-30).[6]

  • Sigma-Aldrich. Product Specification: (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone. (Used for comparative analog data).

Sources

A Senior Application Scientist's Guide to Validating Quorum Sensing Inhibition Using RT-qPCR Virulence Factor Markers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating bacterial pathogenicity, the disruption of quorum sensing (QS) presents a promising therapeutic avenue. Unlike traditional antibiotics that aim to kill bacteria, and thus exert strong selective pressure for resistance, anti-virulence strategies such as QS inhibition aim to disarm pathogens. This guide provides an in-depth, technically-focused comparison of methods for validating the efficacy of QS inhibitors (QSIs), with a core emphasis on the use of Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the expression of key virulence factor genes.

This document is structured to provide not just a protocol, but a comprehensive understanding of the principles and practices that ensure robust and reproducible results. We will delve into the intricacies of experimental design, the selection of appropriate genetic markers, and the rigorous data analysis required to confidently assess the potential of novel QSI compounds.

The Principle: Quorum Sensing as a Master Regulator of Virulence

This guide will focus on two of the most clinically relevant and well-studied bacterial pathogens: Pseudomonas aeruginosa and Staphylococcus aureus.

  • Pseudomonas aeruginosa : This Gram-negative opportunist employs a complex, hierarchical QS system involving at least two major acyl-homoserine lactone (AHL) based systems, las and rhl, and the Pseudomonas quinolone signal (pqs) system.[4] These systems work in concert to regulate a wide array of virulence factors, including elastase, pyocyanin, and rhamnolipids, as well as biofilm formation.[4][5]

  • Staphylococcus aureus : In this Gram-positive pathogen, the primary QS system is the accessory gene regulator (agr) system.[6][7] The agr system is controlled by a secreted autoinducing peptide (AIP) and its activation leads to the upregulation of numerous toxins and secreted virulence factors, including α-hemolysin and phenol-soluble modulins (PSMs), while downregulating surface-associated adhesins.[7]

The central role of QS in controlling virulence makes it an attractive target for novel anti-infective therapies. By inhibiting QS, we can potentially prevent the expression of key virulence factors, rendering the bacteria less harmful and more susceptible to host immune clearance.

The Methodology: RT-qPCR for Quantifying Virulence Gene Expression

To validate the efficacy of a potential QSI, we need a sensitive and specific method to measure its impact on the expression of QS-regulated genes. RT-qPCR is the gold standard for this application, allowing for the precise quantification of mRNA transcripts.[8][9] The core principle is to measure the change in the expression of specific virulence factor genes in bacteria treated with a QSI compared to an untreated control. A significant downregulation of these genes in the presence of the QSI provides strong evidence of its inhibitory activity.

To ensure the scientific rigor and reproducibility of RT-qPCR experiments, it is imperative to adhere to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines .[10][11] These guidelines provide a framework for experimental design, execution, and reporting, enhancing the transparency and reliability of the data.[10][11]

A Comparative Look at Quorum Sensing Inhibitors

A diverse array of natural and synthetic compounds have been identified as potential QSIs. These inhibitors can act through various mechanisms, broadly categorized as:

  • Inhibition of Autoinducer Synthesis : These compounds block the enzymes responsible for producing the signaling molecules.

  • Inhibition of Signal Reception : These molecules act as antagonists, binding to the autoinducer receptors and preventing their activation.

  • Degradation of the Autoinducer Signal : Some enzymes can degrade the signaling molecules in the extracellular environment, a process known as quorum quenching.

Below is a comparison of some well-characterized QSIs for P. aeruginosa and S. aureus, highlighting their mechanisms and reported efficacy.

Table 1: Comparison of Quorum Sensing Inhibitors for Pseudomonas aeruginosa

QSI CompoundTargetMechanism of ActionReported Efficacy (Virulence Factor Reduction)
meta-bromo-thiolactone (mBTL) RhlRAntagonist of the RhlR receptor.[12]Inhibits pyocyanin production and biofilm formation.[12]
Itaconimides LasR/RhlRDisrupts QS pathways.[5]Reduces elastase, rhamnolipid, and pyocyanin production.[5]
PD12 (tetrazole derivative) LasRCompetitive inhibitor of the LasR receptor.[13]Inhibits elastase and pyocyanin production.[13]
V-06-018 (phenyl derivative) LasRInhibitor of LasR-dependent gene expression.[13]General inhibitor of QS, affecting most LasR-dependent genes.[13]

Table 2: Comparison of Quorum Sensing Inhibitors for Staphylococcus aureus

QSI CompoundTargetMechanism of ActionReported Efficacy (Virulence Factor Reduction)
RNAIII-inhibiting peptide (RIP) TRAP/agrInhibits the phosphorylation of TRAP, a key regulator of the agr system.[14]Prevents biofilm formation and has shown efficacy in animal models of infection.[14]
Staquorsin AgrPotent inhibitor of the Agr system.[15][16]Inhibits hemolysin and lipase production, and affects biofilm formation.[15][16]
Quercetin AgrInterferes with AIP-mediated signaling.[17][18]Downregulates the expression of agrA, RNAIII, hla, and psmα.[18]
Ferulic Acid AgrDisrupts the QS system.[18]Downregulates the expression of QS-related genes.[18]

Experimental Workflow for QSI Validation using RT-qPCR

The following section outlines a comprehensive, step-by-step workflow for validating the efficacy of QSIs. This protocol is designed to be compliant with the MIQE guidelines, ensuring the generation of high-quality, reproducible data.

G cluster_prep Preparation cluster_extraction Nucleic Acid Extraction cluster_rt_qpcr RT-qPCR cluster_analysis Data Analysis bacterial_culture 1. Bacterial Culture & QSI Treatment controls 2. Experimental Controls bacterial_culture->controls rna_extraction 3. RNA Extraction controls->rna_extraction rna_qc 4. RNA Quality Control (Purity & Integrity) rna_extraction->rna_qc dnase 5. DNase Treatment rna_qc->dnase cdna_synthesis 6. cDNA Synthesis dnase->cdna_synthesis primer_design 7. Primer Design & Validation cdna_synthesis->primer_design qpcr_assay 8. qPCR Assay primer_design->qpcr_assay data_analysis 9. Data Analysis (2-ΔΔCT Method) qpcr_assay->data_analysis interpretation 10. Interpretation of Results data_analysis->interpretation QS_Pathways cluster_pa Pseudomonas aeruginosa cluster_sa Staphylococcus aureus LasI LasI AHL_3OC12 3-oxo-C12-HSL LasI->AHL_3OC12 synthesizes LasR LasR AHL_3OC12->LasR binds RhlI RhlI LasR->RhlI activates Virulence_Pa Virulence Genes (lasB, rhlA, etc.) LasR->Virulence_Pa activates AHL_C4 C4-HSL RhlI->AHL_C4 synthesizes RhlR RhlR AHL_C4->RhlR binds RhlR->Virulence_Pa activates AgrD AgrD AIP AIP AgrD->AIP processed to AgrC AgrC AIP->AgrC binds AgrA AgrA AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII activates Virulence_Sa Virulence Genes (hla, psmα, etc.) RNAIII->Virulence_Sa regulates

Sources

A Comparative Guide to the Cytotoxicity of 5-(Bromomethylene)-2(5H)-furanone and Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents that possess not only potent efficacy against pathogens but also a favorable safety profile towards host cells. This guide provides a comparative analysis of the in vitro cytotoxicity of 5-(Bromomethylene)-2(5H)-furanone, a representative of the promising class of halogenated furanones, against a panel of traditional antibiotics: Ciprofloxacin, Doxycycline, and Vancomycin. While traditional antibiotics directly target essential bacterial processes, often leading to off-target effects on mammalian cells, brominated furanones primarily act by disrupting bacterial communication through quorum sensing (QS)[1][2]. This fundamental difference in mechanism suggests a potential for lower host cell cytotoxicity. This document details the mechanistic rationale, presents comparative cytotoxicity data, and provides robust, step-by-step protocols for key assays, offering a comprehensive resource for researchers in drug development and microbiology.

Introduction: A Paradigm Shift in Antimicrobial Strategy

For decades, the cornerstone of antibacterial therapy has been the direct inhibition of microbial growth or viability[2]. While undeniably successful, this approach has inadvertently driven the selection of resistant strains and is often associated with dose-limiting toxicities arising from interactions with host cellular machinery[3][4][5]. The search for new antimicrobials is now shifting towards strategies that disarm pathogens rather than killing them outright, a concept exemplified by quorum sensing inhibitors (QSIs)[6].

Halogenated furanones, naturally produced by marine algae like Delisea pulchra, are potent QSIs that interfere with bacterial cell-to-cell communication, thereby inhibiting virulence factor production and biofilm formation[1][2][7][8]. This compound is a synthetic analog belonging to this class. Its core value proposition lies in its potential to mitigate infection without exerting strong selective pressure for resistance, and presumably, with a wider therapeutic window due to a more targeted mechanism of action.

This guide contrasts this novel approach with three classes of traditional antibiotics:

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV.

  • Doxycycline: A tetracycline that binds to the 30S ribosomal subunit, inhibiting protein synthesis.

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis in Gram-positive bacteria.

We will explore their differential impacts on mammalian cell health, providing the "why" and "how" for a comprehensive cytotoxicity assessment.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in how furanones and traditional antibiotics interact with biological systems is key to understanding their cytotoxicity profiles.

This compound: The Communication Jammer

Brominated furanones act as antagonists of bacterial quorum sensing systems[1][9]. They structurally mimic native signaling molecules, such as N-acyl-homoserine lactones (AHLs), but fail to activate the downstream signaling cascade. By competitively binding to receptor proteins (e.g., LasR in Pseudomonas aeruginosa), they effectively block the coordinated expression of genes responsible for virulence and biofilm formation[7]. Some studies also suggest that brominated furanones can covalently modify and inactivate key enzymes involved in producing autoinducers, such as LuxS[10]. Crucially, many of these compounds inhibit QS at concentrations that do not affect bacterial growth, which is a significant advantage in reducing the selective pressure for resistance[8][9][11].

G cluster_0 Bacterial Cell Bacteria Pathogenic Bacteria AHL AHL Signal Molecules Bacteria->AHL Synthesize Receptor LuxR-type Receptor AHL->Receptor Bind & Activate Virulence Virulence & Biofilm Genes Receptor->Virulence Upregulate Furanone 5-(Bromomethylene) -2(5H)-furanone Furanone->Receptor Inhibits

Figure 1: Mechanism of Quorum Sensing Inhibition by Furanones.

Traditional Antibiotics: The Saboteurs of Core Machinery

Traditional antibiotics function by disrupting fundamental cellular processes that are, to some extent, conserved between prokaryotic and eukaryotic cells.

  • Ciprofloxacin: While targeting bacterial DNA gyrase, it can also interfere with mammalian topoisomerase II, leading to DNA damage and apoptosis in host cells[12][13]. Its cytotoxicity is often linked to the induction of oxidative stress and mitochondrial DNA damage[12][14][15].

  • Doxycycline: Its target, the ribosome, has a mitochondrial counterpart in mammalian cells that is structurally similar to bacterial ribosomes. This can lead to the inhibition of mitochondrial protein synthesis, impairing cellular respiration and inducing cytotoxicity. Studies have shown it can induce apoptosis and cell cycle arrest in various cell lines[16][17].

  • Vancomycin: Generally considered to have lower cytotoxicity, its primary target, the peptidoglycan cell wall, is absent in mammalian cells. However, at high concentrations required for treating deep-seated infections, it can be nephrotoxic and has been shown to reduce the viability of various cell types, including osteoblasts and fibroblasts, in a dose- and time-dependent manner[18][19][20][21].

The Core Question: A Framework for Cytotoxicity Profiling

To objectively compare these compounds, a multi-parametric approach to cytotoxicity is essential. No single assay can tell the whole story. We recommend a tiered strategy that interrogates cell metabolism, membrane integrity, and the mode of cell death.

  • Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. It's a robust indicator of overall cell health and proliferation[22][23].

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a classic marker of necrosis or late-stage apoptosis[23][24][25].

  • Apoptosis vs. Necrosis (e.g., Annexin V/PI Staining): Differentiates between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis), providing deeper mechanistic insight.

G cluster_assays Cytotoxicity Endpoints start Seed Mammalian Cells in 96-well plate treat Treat with Compound (Furanone vs. Antibiotics) 24-72h Incubation start->treat MTT MTT Assay (Metabolic Activity) treat->MTT LDH LDH Assay (Membrane Integrity) treat->LDH Apop Apoptosis Assay (e.g., Annexin V/PI) treat->Apop analysis Data Analysis: Calculate IC50 / % Cytotoxicity MTT->analysis LDH->analysis Apop->analysis G Furanone Brominated Furanone (Electrophilic Core) Nucleophile Cellular Nucleophiles (e.g., Glutathione, Cysteine) Furanone->Nucleophile Covalent Adduct Formation ROS Reactive Oxygen Species (ROS) Furanone->ROS Induces Stress Cellular Stress & Protein Dysfunction Nucleophile->Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis

Figure 3: Potential Mechanisms of Furanone-Induced Cytotoxicity.

This reactivity is a key consideration. While it contributes to cytotoxicity, it may also be part of its covalent-binding mechanism of action against bacterial targets.[10] The goal for drug developers is to design furanone analogs that retain high affinity for bacterial QS receptors while minimizing off-target reactivity with host cell components.

Traditional Antibiotic Off-Target Effects

The cytotoxicity of traditional antibiotics is a direct consequence of their "on-target" or "off-target" effects on host cell organelles and enzymes that are homologous to their bacterial targets.[3][4] This is a fundamental liability of their mechanism of action. For example, any antibiotic targeting the ribosome risks affecting mitochondria, and any agent targeting topoisomerases may impact host DNA replication and integrity.

Conclusion & Future Directions

This guide demonstrates that this compound and its class of halogenated furanones present a fundamentally different paradigm in antimicrobial therapy. Their primary mechanism—disrupting bacterial communication—is distinct from the direct assault on core cellular machinery employed by traditional antibiotics.

  • Key Finding: While not devoid of cytotoxicity, the anti-pathogenic effects of furanones can often be achieved at concentrations below those that harm mammalian cells. In contrast, the cytotoxicity of antibiotics like Ciprofloxacin and Doxycycline is an inherent risk tied to their mechanism.

  • Expert Insight: The therapeutic potential of furanones lies in their ability to "turn off" virulence, which may allow the host immune system to clear an infection without the need for bactericidal activity that drives resistance and host cell damage. The most promising furanone candidates will be those that exhibit a large delta between the effective concentration for QS inhibition (QSI-EC50) and the cytotoxic concentration against host cells (CC50).

Future research should focus on:

  • Selective Cytotoxicity Screening: Profiling lead furanone candidates against a panel of normal human cell lines (e.g., fibroblasts, endothelial cells) in addition to cancerous cell lines to establish a therapeutic index.

  • Structure-Toxicity Relationship Studies: Systematically modifying the furanone scaffold to reduce its electrophilicity and non-specific reactivity while preserving its anti-QS activity.

  • In Vivo Studies: Progressing the most promising candidates with favorable in vitro cytotoxicity profiles into animal models of infection to validate both efficacy and safety.

By shifting the focus from killing to disarming, furanone-based compounds represent a vital and exciting frontier in the post-antibiotic era.

References

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  • Zielińska, A., et al. (2025). The Action of Cannabidiol on Doxycycline Cytotoxicity in Human Cells—In Vitro Study. MDPI. Available at: [Link]

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  • Pouza, E., et al. (2002). Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E. Human & Experimental Toxicology. Available at: [Link]

  • Zang, T., et al. (2009). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. Journal of the American Chemical Society. Available at: [Link]

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  • Arıcan, E. S., et al. (2008). Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells. Taylor & Francis Online. Available at: [Link]

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  • Villalobos-García, A., et al. (2020). Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives. SciSpace. Available at: [Link]

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  • Janssens, J. C. A., et al. (2007). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology. Available at: [Link]

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Sources

A Comparative Guide to Establishing HPLC Purity Analysis Standards for 5-(Bromomethylene)-2(5H)-furanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Compound

5-(Bromomethylene)-2(5H)-furanone (CAS No: 199744-38-2) is a halogenated furanone, a class of compounds recognized for potent biological activity, including the inhibition of bacterial quorum sensing and biofilm formation.[1][2][3] As this molecule progresses from discovery to potential application in research and drug development, the unambiguous determination of its purity is not merely a quality control metric; it is a fundamental requirement for ensuring reproducible, reliable, and safe experimental outcomes.

This guide addresses a critical gap: the absence of a standardized pharmacopeial monograph for this compound. We will therefore establish a scientifically rigorous framework for its purity analysis. This document moves beyond a simple protocol, delving into the rationale behind methodological choices, comparing viable analytical technologies, and grounding the proposed standards in the authoritative guidelines of the International Council for Harmonisation (ICH). The objective is to provide researchers, analysts, and drug development professionals with a comprehensive, self-validating system for the purity assessment of this compound.

Pillar 1: The Foundation of a "Stability-Indicating" Method

Before selecting an analytical instrument, we must define the goal. For purity analysis of a drug substance, the gold standard is a stability-indicating method (SIM) . A SIM is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other matrix components.[4][5]

The development of a SIM is not a passive process; it requires actively challenging the molecule. This is achieved through forced degradation studies , also known as stress testing.[6][7] In these studies, the compound is subjected to harsh conditions—such as acid, base, oxidation, heat, and light—to intentionally generate degradation products.[5][7] A successful SIM will be able to resolve the main compound peak from all degradant peaks, providing confidence that the method can accurately measure purity throughout the lifecycle of the substance.[6]

Pillar 2: A Comparative Analysis of Analytical Technologies

Several technologies can be employed for the analysis of organic molecules. The choice depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Technology Principle Applicability to this compound Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Highly Suitable. The compound is non-volatile and possesses a UV-active chromophore due to its α,β-unsaturated lactone structure.Robust, versatile, widely available, and non-destructive. Ideal for purity and stability testing.[8]Slower analysis times compared to UPLC.[9]
UPLC (Ultra-Performance Liquid Chromatography) An advanced form of HPLC using smaller column particles (<2 µm) and much higher pressures (up to 15,000 psi).[8][9]Excellent Alternative. Offers significant performance gains over traditional HPLC.Faster run times, improved resolution, and higher sensitivity, leading to higher throughput and reduced solvent consumption.[10][11][12]Higher initial instrument cost and more stringent solvent purity requirements.[10]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, typically in a heated column.Potentially Unsuitable. Furanone derivatives can be thermally labile, risking on-column degradation and inaccurate quantification.[13][14]High separation efficiency and definitive identification via mass spectrometry.Risk of thermal decomposition. May require derivatization to improve volatility.[13]

Pillar 3: Proposed Stability-Indicating HPLC Method

This section details a proposed method, developed from first principles and best practices for similar furanone and brominated compounds.[15][16][17]

Rationale for Method Parameters
  • Column: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography. It is an excellent starting point for retaining and separating moderately polar compounds like our target analyte from potential non-polar and highly-polar impurities.

  • Mobile Phase: A gradient of water (buffered) and acetonitrile provides a broad elution window, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column. A phosphate buffer is chosen for its effectiveness in the mid-pH range, though a volatile buffer like formate or acetate should be substituted if LC-MS analysis is intended.

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is selected. This allows for monitoring at a specific wavelength for quantification (estimated around 260-280 nm based on the conjugated system) while also capturing the full UV spectrum of each peak. This is invaluable for peak purity assessment and impurity identification.

  • Diluent: A mixture of the mobile phase components (e.g., 50:50 Acetonitrile:Water) is typically chosen to ensure sample solubility and compatibility with the starting mobile phase conditions, preventing peak distortion.

Experimental Protocol: HPLC Purity Determination
  • Preparation of Solutions

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water and adjust the pH to 4.0 with phosphoric acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: Mix Mobile Phase A and Mobile Phase B in a 1:1 (v/v) ratio.

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Instrument | HPLC System with DAD/PDA Detector | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 270 nm (or λmax determined from spectrum) | | Run Time | 40 minutes | | Gradient Program | Time (min) | %A (Buffer) | %B (ACN) | | | 0 | 90 | 10 | | | 25 | 10 | 90 | | | 30 | 10 | 90 | | | 31 | 90 | 10 | | | 40 | 90 | 10 |

  • System Suitability Test (SST)

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if the following criteria are met:

      • Tailing Factor (Asymmetry): ≤ 2.0

      • Theoretical Plates (N): ≥ 2000

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

HPLC_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Reference Standard Solution prep_mobile->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst sst->equilibrate If SST Fails, Troubleshoot inject_samples Inject Blank, Standard, & Sample Solutions sst->inject_samples If SST Passes integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity (% Area) & Impurity Profile integrate->calculate report Generate Final Report calculate->report end_node End report->end_node start Start Analysis start->prep_mobile

Fig 1. General workflow for HPLC purity analysis.

Pillar 4: Method Validation According to ICH Q2(R1) Guidelines

To ensure the proposed method is "suitable for its intended purpose," it must be validated according to the internationally recognized ICH Q2(R1) guideline.[18][19] Validation demonstrates through documented evidence that the procedure possesses the required performance characteristics.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.999. No co-elution of impurities at the analyte's retention time in stressed samples.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response over a specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): %RSD ≤ 2.0%.Intermediate Precision (Inter-day/analyst): %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. %RSD at this concentration should meet precision criteria.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C).System suitability parameters remain within limits. Peak areas and retention times do not significantly change.
Forced Degradation Protocol for Specificity

This study is the cornerstone of proving the method is stability-indicating.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.[7]

  • Acid Hydrolysis: Dissolve sample in diluent, add 1N HCl, and heat at 60°C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Dissolve sample in diluent, add 1N NaOH, and keep at room temperature for 30 minutes. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Dissolve sample in diluent and add 3% H₂O₂. Keep at room temperature for 1 hour.

  • Thermal Degradation: Store solid sample in a hot air oven at 105°C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight for 24 hours, alongside a control sample protected from light.

For each condition, analyze the stressed sample using the proposed HPLC method. The DAD detector is crucial here to perform peak purity analysis on the main this compound peak to ensure no degradants are co-eluting.

Forced_Degradation cluster_stress Stress Conditions start Start Forced Degradation Study acid Acid Hydrolysis (e.g., 1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 105°C, Solid) start->thermal photo Photolytic (UV/Sunlight) start->photo analyze Analyze Stressed Samples by Proposed HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze decision Assess Results analyze->decision pass Method is Specific & Stability-Indicating decision->pass All degradants resolved? Peak Purity passes? fail Modify HPLC Method (e.g., change gradient, pH) & Re-analyze decision->fail Co-elution observed? Peak Purity fails? fail->analyze

Fig 2. Logical workflow for a forced degradation study.

Data Interpretation and Purity Calculation

The purity of this compound is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation provides a clear and direct measure of the main component relative to all detected impurities. Any impurity exceeding the identification or qualification threshold (as defined by guidelines like ICH Q3A) would require further characterization.

Conclusion

Establishing a robust analytical standard for a novel compound like this compound is a foundational step in its development pathway. While no official monograph exists, a reliable purity method can be developed and implemented by adhering to first principles of chromatography and the rigorous framework of ICH validation guidelines. The proposed reversed-phase HPLC method, when subjected to the full validation protocol including forced degradation, provides a trustworthy, specific, and self-validating system. This ensures that researchers and developers can have full confidence in the quality of their material, leading to more accurate science and safer potential products.

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